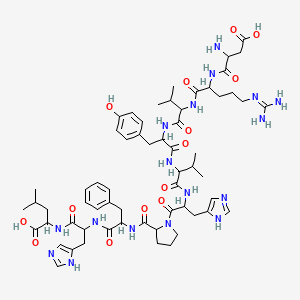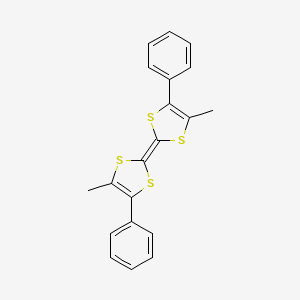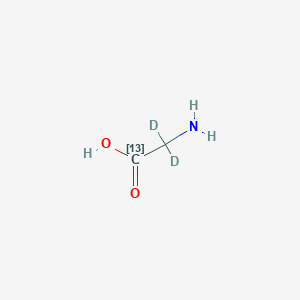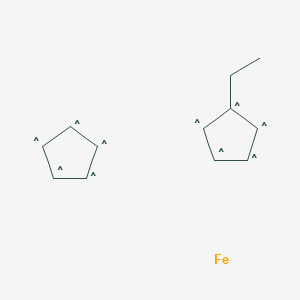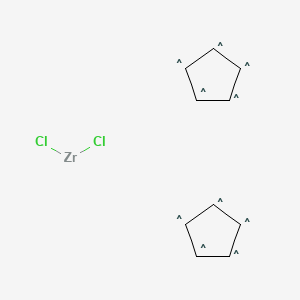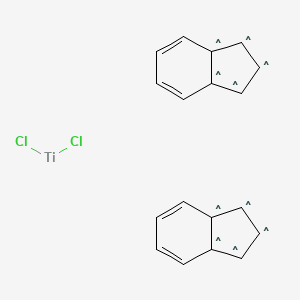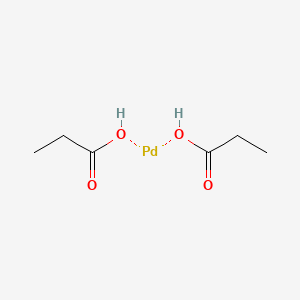
tetrabutylphosphanium;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrabutylphosphanium;hydrochloride is a chemical compound that belongs to the class of phosphonium salts. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a tetrabutylphosphanium cation and a chloride anion.
准备方法
Synthetic Routes and Reaction Conditions
Tetrabutylphosphanium;hydrochloride can be synthesized through the reaction of tetrabutylphosphonium hydroxide with hydrochloric acid. The reaction typically involves the following steps:
Preparation of Tetrabutylphosphonium Hydroxide: This is achieved by reacting tetrabutylphosphonium bromide with a strong base such as sodium hydroxide.
Formation of this compound: The tetrabutylphosphonium hydroxide is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization and filtration to remove impurities.
化学反应分析
Types of Reactions
Tetrabutylphosphanium;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrabutylphosphonium oxide.
Reduction: It can be reduced to form tetrabutylphosphonium hydride.
Substitution: The chloride anion can be substituted with other anions such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halide exchange reactions are typically carried out using halide salts under mild conditions.
Major Products
Oxidation: Tetrabutylphosphonium oxide.
Reduction: Tetrabutylphosphonium hydride.
Substitution: Tetrabutylphosphonium bromide or iodide.
科学研究应用
Tetrabutylphosphanium;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in various organic reactions.
Biology: The compound is employed in the study of cellular processes and as a reagent in biochemical assays.
Industry: This compound is used in the production of ionic liquids and as a solvent in various industrial processes
作用机制
The mechanism of action of tetrabutylphosphanium;hydrochloride involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by altering membrane permeability and enzyme activity. The chloride anion plays a crucial role in maintaining the ionic balance and facilitating the transport of the tetrabutylphosphanium cation across biological membranes .
相似化合物的比较
Similar Compounds
Tetrabutylphosphonium Bromide: Similar in structure but contains a bromide anion instead of chloride.
Tetrabutylphosphonium Iodide: Contains an iodide anion.
Tetrabutylphosphonium Hydroxide: Contains a hydroxide anion and is used as a precursor in the synthesis of tetrabutylphosphanium;hydrochloride.
Uniqueness
This compound is unique due to its specific ionic properties and its ability to act as a phase-transfer catalyst. Its chloride anion makes it particularly useful in reactions where chloride ions are required. Additionally, its stability and solubility in various solvents make it a versatile compound in both research and industrial applications .
属性
分子式 |
C16H37ClP+ |
|---|---|
分子量 |
295.9 g/mol |
IUPAC 名称 |
tetrabutylphosphanium;hydrochloride |
InChI |
InChI=1S/C16H36P.ClH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1; |
InChI 键 |
IBWGNZVCJVLSHB-UHFFFAOYSA-N |
规范 SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B12060869.png)
